![molecular formula C25H25N3O3S2 B3296266 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide CAS No. 892852-99-2](/img/structure/B3296266.png)
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
説明
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide, also known as BEZ235, is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It was first synthesized in 2008 and has since been studied extensively for its potential as an anticancer drug.
作用機序
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide inhibits both PI3K and mTOR, which are key signaling pathways involved in cell growth and survival. By inhibiting these pathways, this compound induces cell death and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which tumors form new blood vessels to support their growth. In addition, this compound has been shown to enhance the effectiveness of radiation therapy.
実験室実験の利点と制限
One advantage of 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is its dual inhibition of PI3K and mTOR, which makes it a potentially effective treatment for a wide range of cancers. However, one limitation is its potential toxicity, which can limit its use in clinical settings.
将来の方向性
Future research on 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide could focus on developing more targeted versions of the drug that can minimize toxicity while still maintaining its effectiveness. Additionally, further studies could investigate the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases.
科学的研究の応用
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and doxorubicin. In addition, this compound has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-3-19-11-8-12-22-23(19)26-25(32-22)27-24(29)20-13-15-21(16-14-20)33(30,31)28(4-2)17-18-9-6-5-7-10-18/h5-16H,3-4,17H2,1-2H3,(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZMZSSSAVKTST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。